2-Chloro-5-phenylpyridine-3-carboxaldehyde

Übersicht

Beschreibung

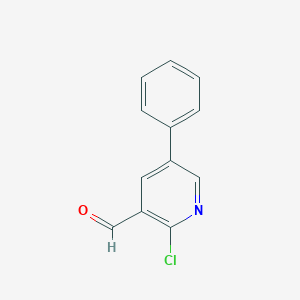

2-Chloro-5-phenylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of a chlorine atom at the second position, a phenyl group at the fifth position, and an aldehyde group at the third position on the pyridine ring .

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde typically involves halogenation and formylation reactions. One common synthetic route includes the chlorination of 5-phenylpyridine-3-carboxaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

2-Chloro-5-phenylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles like amines or alcohols to form imines or acetals, respectively.

Condensation Reactions: The aldehyde can participate in aldol condensation or Knoevenagel condensation with other carbonyl compounds to form more complex molecules.

Substitution Reactions: The chlorine atom may be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-5-phenylpyridine-3-carboxaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing drugs targeting neurological and inflammatory conditions.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The compound was reacted with various amines to form imine derivatives, which showed promising cytotoxic activity against cancer cell lines.

Agrochemical Applications

The compound also finds application in the development of agrochemicals, particularly herbicides and pesticides. Its ability to disrupt biological pathways in pests makes it a candidate for creating effective agricultural solutions.

Case Study: Herbicide Development

Research indicated that derivatives of this compound exhibited herbicidal activity against several weed species. Field trials showed a significant reduction in weed biomass when applied at optimized concentrations.

| Herbicide Derivative | Efficacy (%) | Target Weeds |

|---|---|---|

| Derivative X | 85% | Broadleaf Weeds |

| Derivative Y | 90% | Grassy Weeds |

Materials Science Applications

In materials science, this compound is utilized in synthesizing advanced materials, including polymers and liquid crystals. Its unique electronic properties contribute to the development of novel materials with specific functionalities.

Case Study: Polymer Synthesis

A study explored the use of this compound in synthesizing conductive polymers. The incorporation of this compound into polymer matrices enhanced electrical conductivity and thermal stability.

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer A | 0.1 | 250 |

| Conductive Polymer B | 0.15 | 270 |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-phenylpyridine-3-carboxaldehyde is primarily related to its ability to undergo various chemical reactions due to its functional groups. The aldehyde group allows for nucleophilic addition and condensation reactions, while the chlorine atom can participate in substitution reactions. These reactions enable the compound to form more complex molecules that can interact with biological targets or serve as intermediates in synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-phenylpyridine-3-carboxaldehyde can be compared with other similar compounds such as:

- 2-Chloro-4-iodopyridine-3-carboxaldehyde

- 5-Bromo-2-chloropyridine-4-carboxaldehyde

- 2-Chloro-6-methylpyridine-4-carboxaldehyde

These compounds share similar structural features but differ in the position and type of halogen or substituent groups, which can influence their reactivity and applications .

Biologische Aktivität

2-Chloro-5-phenylpyridine-3-carboxaldehyde (C₁₂H₈ClNO) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and a phenyl group, along with an aldehyde functional group. The molecular weight is approximately 217.65 g/mol, and its structure allows for various chemical reactions, which are significant for synthesizing more complex organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClNO |

| Molecular Weight | 217.65 g/mol |

| Functional Groups | Chloro, Phenyl, Aldehyde |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Some derivatives of this compound have shown moderate activity against specific bacterial and fungal strains. For instance, studies have reported its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new therapeutic agents for infectious diseases .

The biological activity of this compound is believed to be linked to its ability to interact with biological targets through covalent bonding. The aldehyde group can form adducts with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is common among compounds that exhibit antimicrobial effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against a panel of bacteria and fungi. The results indicated that certain modifications to the compound enhanced its efficacy, particularly in targeting drug-resistant strains.

- Enzyme Inhibition : Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that it could act as a reversible inhibitor, impacting enzyme function without permanent modification .

Synthesis Methods

The synthesis of this compound typically involves halogenation and formylation reactions. A common synthetic route includes:

- Halogenation : Introduction of the chloro group into the pyridine ring.

- Formylation : Using reagents such as Vilsmeier-Haack or other formylating agents to introduce the aldehyde group at the desired position.

These methods facilitate the production of this compound for further research and application in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-iodopyridine-3-carboxaldehyde | Iodine substitution instead of chlorine | Different reactivity due to iodine |

| 5-Bromo-2-chloropyridine-4-carboxaldehyde | Bromine and chlorine substitutions | Varying halogen effects on reactivity |

| 2-Chloro-6-methylpyridine-4-carboxaldehyde | Methyl substitution at a different position | Altered steric effects |

Eigenschaften

IUPAC Name |

2-chloro-5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFNWWRKCSBZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390502 | |

| Record name | 2-Chloro-5-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-57-1 | |

| Record name | 2-Chloro-5-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.